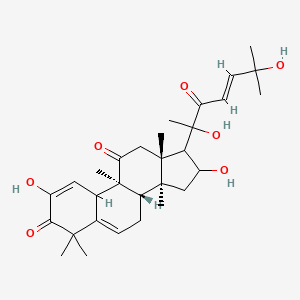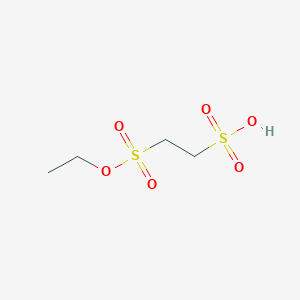
Monoethyl Ester 1,2-Ethanedisulfonic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Monoethyl Ester 1,2-Ethanedisulfonic Acid is a chemical compound that belongs to the class of sulfonic acids. It is an ester derivative of ethanedisulfonic acid, which is known for its strong acidic properties. This compound is used in various scientific and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Monoethyl Ester 1,2-Ethanedisulfonic Acid can be synthesized through the esterification of ethanedisulfonic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity of the product. The use of continuous reactors and efficient separation techniques, such as distillation and crystallization, are common in industrial production to ensure the quality and consistency of the final product.
化学反応の分析
Types of Reactions
Monoethyl Ester 1,2-Ethanedisulfonic Acid undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Ethanedisulfonic acid derivatives.
Reduction: Ethanediol derivatives.
Substitution: Various substituted ethanedisulfonic acid esters.
科学的研究の応用
Monoethyl Ester 1,2-Ethanedisulfonic Acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: Utilized in pharmaceutical formulations as a solubilizing agent and to enhance the stability of active ingredients.
Industry: Applied in the production of specialty chemicals, surfactants, and as an intermediate in the manufacture of dyes and pigments.
作用機序
The mechanism of action of Monoethyl Ester 1,2-Ethanedisulfonic Acid involves its interaction with various molecular targets. In biochemical applications, it can act as an enzyme inhibitor or activator, depending on the specific enzyme and reaction conditions. The ester group can undergo hydrolysis to release ethanedisulfonic acid, which can then participate in further chemical reactions. The sulfonic acid groups can interact with proteins and other biomolecules, affecting their structure and function.
類似化合物との比較
Similar Compounds
Ethanedisulfonic Acid: The parent compound, which is a strong diprotic acid.
Methanedisulfonic Acid: A similar sulfonic acid with one less carbon atom.
1,3-Propanedisulfonic Acid: A structural isomer with the sulfonic acid groups on different carbon atoms.
Uniqueness
Monoethyl Ester 1,2-Ethanedisulfonic Acid is unique due to its ester functional group, which imparts different chemical reactivity compared to its parent compound, ethanedisulfonic acid. The ester group allows for additional chemical modifications and applications, making it a versatile compound in various scientific and industrial fields.
特性
IUPAC Name |
2-ethoxysulfonylethanesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O6S2/c1-2-10-12(8,9)4-3-11(5,6)7/h2-4H2,1H3,(H,5,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCLZYUBPSJACD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOS(=O)(=O)CCS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(Methylamino)ethyl]-1lambda6-thiolane-1,1-dione](/img/structure/B13403755.png)
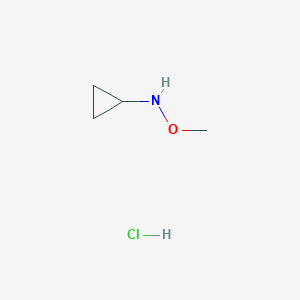
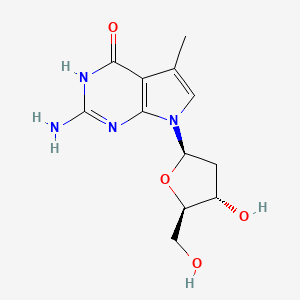
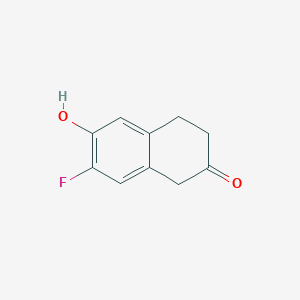
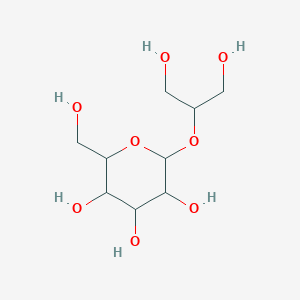
![6-amino-N-[(E)-hydrazinylidenemethyl]pyridine-3-carboxamide](/img/structure/B13403797.png)
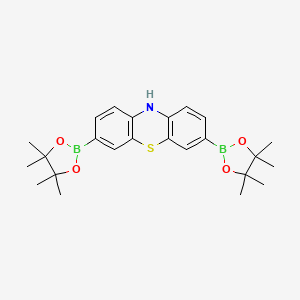
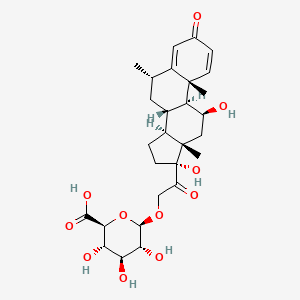
![1-[(2R,4S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13403806.png)
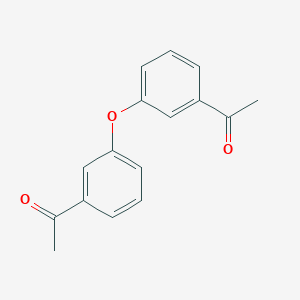
![(1S,3R,4S,5S)-4,6,6-trimethylbicyclo[3.1.1]heptane-3,4-diol](/img/structure/B13403824.png)
![methyl 2-(4-aminophenyl)-7-[(1-oxidopyridin-1-ium-2-yl)methoxy]-1-oxo-4-(3,4,5-trimethoxyphenyl)isoquinoline-3-carboxylate;hydrochloride](/img/structure/B13403831.png)
